molecular formula C13H18O B135077 1-(4-Isobutylphenyl)propan-1-one CAS No. 59771-24-3

1-(4-Isobutylphenyl)propan-1-one

Cat. No. B135077
CAS RN: 59771-24-3
M. Wt: 190.28 g/mol
InChI Key: GPZIKPBHFMNTOH-UHFFFAOYSA-N
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Patent
US04226790

Procedure details

In a 500 ml. 3-necked, round bottomed flask there was placed 25.50 ml. (40.14 g., 0.29 mmole) of phosphorus trichloride and 43.65 ml. (43.34 g., 0.58 mmole) of propionic acid. This mixture was stirred for 2.25 hours under nitrogen atmosphere at room temperature to prepare the propionyl chloride. By NMR propionyl chloride formation was complete in about 1.5 hours. Then 80 ml. of anhydrous methylene chloride was added and the resulting solution was cooled to about -5° C. (an ice-methanol bath). While stirring the cooled mixture, 87.50 g. (0.66 mmole) of alumium chloride (technical grade) was added. After 10 minutes of stirring, 67.11 g. (0.50 mmole) of isobutylbenzene was added dropwise from an addition funnel over 55 minutes while maintaining the temperature of the mixture at about 0° to 5° C. The isobutylbenzene was about 99.6% pure and contained about 0.3% n-butylbenzene. The mixture was stirred for an additional 1.25 hours to insure as complete a reaction as possible and then poured into a solution of 250 ml. of ice water and 150 ml. of concentrated hydrochloric acid with vigorous stirring. The Friedal-Crafts reaction was complete in about 45 minutes under these conditions (by GLC analysis). The resulting mixture was extracted three times with 300 ml. portions of methylene chloride. The combined methylene chloride extracts were washed with 250 ml. of water and three times with 250 ml. of molar concentration aqueous sodium carbonate solution. The aqueous sodium carbonate extracts were back-extracted with 100 ml. of methylene chloride and the combined methylene chloride layers were dried over sodium sulfate. The dried methylene chloride solution was concentrated under vacuum to give crude p-isobutylpropiophenone as a pale yellow oil weighing 97.85 g. By GLC analyses, 3% methylene chloride was present. The chemical yield was about 95 g. or about 100% of theory.
Quantity
40.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
43.34 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.5 mmol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.[C:5]([OH:9])(=O)[CH2:6][CH3:7].C(Cl)(=O)CC.[Cl-].[CH2:16]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].CCCCC1C=CC=CC=1.Cl>C(Cl)Cl>[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:5](=[O:9])[CH2:6][CH3:7])=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
40.14 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
43.34 g
Type
reactant
Smiles
C(CC)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Eight
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(C(C)C)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC=1C=CC=CC1
Step Eleven
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 2.25 hours under nitrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked, round bottomed flask there was placed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled to about -5° C. (an ice-methanol bath)
STIRRING
Type
STIRRING
Details
While stirring the cooled mixture, 87.50 g
STIRRING
Type
STIRRING
Details
After 10 minutes of stirring
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the mixture at about 0° to 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 1.25 hours
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
a reaction as possible and
ADDITION
Type
ADDITION
Details
then poured into a solution of 250 ml
CUSTOM
Type
CUSTOM
Details
The Friedal-Crafts reaction
WAIT
Type
WAIT
Details
was complete in about 45 minutes under these conditions (by GLC analysis)
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted three times with 300 ml
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with 250 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous sodium carbonate extracts were back-extracted with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of methylene chloride and the combined methylene chloride layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried methylene chloride solution was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.